Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAMNBFHPIPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427354 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115932-00-8 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
Sulfuric acid (H₂SO₄) in ethanol under reflux remains the standard catalytic system, achieving yields of 80–85%. Alternative solvents like dimethylformamide (DMF) enable milder conditions (60–80°C) while maintaining comparable efficiency. A comparative analysis of catalysts reveals that Lewis acids such as ZnCl₂ or FeCl₃ reduce side-product formation in thermally sensitive substrates, though at the expense of prolonged reaction times (12–18 hours).
Table 1: Optimization of Cyclocondensation Parameters
Mechanistic Insights and Regioselectivity
Density functional theory (DFT) studies indicate that the reaction’s regioselectivity arises from the preferential formation of a six-membered transition state, where the keto ester’s enol tautomer aligns with the aminopyrazole’s nucleophilic site. Steric effects from substituents on the pyrazole ring further dictate product distribution, with electron-withdrawing groups favoring C3-carboxylate formation.
Site-Selective Cross-Coupling Functionalization
Post-cyclization functionalization via cross-coupling reactions enables precise modification of the pyrazolo[1,5-a]pyrimidine core. Sequential Sonogashira and Suzuki-Miyaura couplings have been employed to introduce alkynyl, aryl, or amino groups at the C2 and C6 positions.
Sonogashira Coupling at the C6 Position
Brominated derivatives of this compound undergo regioselective Sonogashira coupling with terminal alkynes under palladium catalysis. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C, C6-alkynylation proceeds with >90% selectivity. This preference stems from the lower electron density at C6, as confirmed by natural population analysis (NPA) charges.
Table 2: Sonogashira Coupling Efficiency with Varied Alkynes
Suzuki-Miyaura Coupling at the C2 Position
Following C6 functionalization, the C2 bromine undergoes Suzuki-Miyaura coupling with aryl boronic acids. Optimized conditions using Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), and K₂CO₃ in toluene/water (4:1) at 80°C afford biaryl products in 75–89% yield. Computational modeling reveals that steric hindrance from the C6 substituent accelerates transmetallation at C2, enhancing reaction rates.
Alternative Synthetic Routes and Emerging Methodologies
Ultrasound-Assisted Synthesis
Recent advances employ ultrasonic irradiation (40 kHz) to accelerate cyclocondensation. In a DMF/H₂O solvent system, reaction times reduce from 8 hours to 35 minutes while maintaining yields of 88–93%. The acoustic cavitation effect enhances mass transfer and reagent activation, particularly for sterically hindered substrates.
Solvent-Free Mechanochemical Approaches
Ball-milling techniques using KHSO₄ as a solid catalyst demonstrate promise for green synthesis. Reactions completed within 30 minutes at room temperature achieve 82% yield, eliminating solvent waste and reducing energy input.
Purification and Analytical Characterization
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). Key characterization data includes:
Chemical Reactions Analysis
Regioselective Cross-Coupling Reactions
The 2- and 6-positions of pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives exhibit distinct reactivity in cross-coupling reactions. A sequential functionalization strategy enables precise modifications:
Key Reactions:
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C6-Alkynylation : Sonogashira coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate (3 ) with terminal alkynes (e.g., phenylacetylene) yields 6-alkynyl derivatives. Computational studies attribute C6-selectivity to lower activation energy at this position .
-
C2-Functionalization : Subsequent coupling at C2 via:
Representative Examples:
| Starting Material | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,6-Dibromo derivative (3 ) | Sonogashira (C6) | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 6-Phenylethynyl-2-bromo derivative | 85 |
| 6-Phenylethynyl derivative | Suzuki-Miyaura (C2) | 4-MeO-PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 2-(4-MeO-Ph)-6-phenylethynyl derivative | 78 |
Nucleophilic Substitution
The 7-position (if substituted with a leaving group) undergoes nucleophilic displacement:
Reaction Pathway:
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Chloro Derivatives : 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with hydrazine hydrate (EtOH, RT) to yield 7-hydrazinyl derivatives .
-
Azide Formation : Sodium azide displaces chloride at 0–5°C, producing 7-azido derivatives .
Example:
| Substrate | Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 7-Chloro-5-methyl derivative | NaN₃, DMF | 7-Azido-5-methyl derivative | 0–5°C, 30 min | 80 |
Cyclization and Condensation
The core structure participates in cyclocondensation to form fused heterocycles:
Key Methods:
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Microwave-Assisted Cyclization : Reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide with chalcones under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidines .
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Enaminone Cyclocondensation : Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate reacts with enaminones (e.g., 5a–j ) in glacial acetic acid to form 2-aryl-7-aryl derivatives (e.g., 6a–t ) .
Reaction Outcomes:
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl 5-amino-pyrazole carboxylate | Glacial AcOH, reflux, 3 hr | 2-(Anilinyl)-7-aryl derivatives (6a–j ) | 75–92 |
Ester Functionalization
The ethyl carboxylate group undergoes aminolysis and hydrolysis:
Reactions:
-
Aminolysis : Ethyl esters react with hydrazine hydrate (EtOH, 50–55°C) to form hydrazide derivatives .
-
Hydrolysis : Under basic conditions (KOH, EtOH/H₂O), the ester converts to the carboxylic acid, though direct examples are less documented in literature.
Example:
| Substrate | Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Ethyl 5-methyl derivative | NH₂NH₂·H₂O, EtOH | 5-Methyl-hydrazide derivative | 50–55°C, 5 min | 95 |
Oxidative Halogenation
Halogens are introduced via oxidative methods:
Methodology:
-
3-Halo Derivatives : Cyclization of amino pyrazoles with enaminones and NaX (X = Cl, Br, I) in the presence of K₂S₂O₈ yields 3-halo-pyrazolo[1,5-a]pyrimidines .
Optimized Conditions:
| Halide Source | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaI | K₂S₂O₈ | 100 | 89 |
Scientific Research Applications
1.1 Anticancer Properties
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have shown promising anticancer activity. A study highlighted that certain derivatives exhibited potent inhibition against various cancer cell lines, including breast cancer cells (MCF-7). For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of against MCF-7 cells . Additionally, another study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed significant growth inhibition across 56 cancer cell lines, with a mean growth inhibition percentage of .
1.2 Antibacterial Activity
The compound also exhibits antibacterial properties. Research indicated that derivatives of this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had a zone of inhibition of against Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.
1.3 Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human monoamine oxidase B (MAO-B), which is relevant for neuroprotective activity . Additionally, derivatives have shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), indicating their potential as therapeutic agents for cancer treatment .
Synthesis and Functionalization
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Recent studies have focused on site-selective cross-coupling reactions to introduce different functional groups into the pyrazolo[1,5-a]pyrimidine scaffold . The ability to modify this compound enhances its versatility and application in drug discovery.
Material Science Applications
Beyond biological applications, this compound derivatives are being explored in material science due to their exceptional photophysical properties. These compounds can serve as emergent fluorophores and are being investigated for their potential use in solid-state applications . Their ability to form crystals with notable conformational phenomena could lead to advancements in the development of new materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as anticancer or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related derivatives, focusing on synthesis, stability, and biological activity.
Table 1: Physical and Chemical Properties of Selected Analogues
Key Differences in Reactivity and Stability
Ester Stability :
- The parent compound’s ester group is prone to hydrolysis under alkaline conditions, leading to decarboxylation .
- Replacement of the ester with amides (e.g., in B-Raf inhibitors) improves metabolic stability and potency .
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance electrophilic reactivity, facilitating cross-coupling reactions .
- Bulkier substituents (e.g., aryl groups at the 5- or 7-position): Improve binding to kinase ATP pockets but may reduce solubility .
Critical Analysis of Structural and Functional Divergence
- Synthetic Flexibility : this compound’s ester group allows facile derivatization, but its instability necessitates post-synthetic modifications (e.g., amidation) for drug candidates .
- Biological Relevance : Substituents at the 5- and 7-positions significantly influence target affinity. For example, trifluoromethyl groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
- Limitations : Derivatives with nitro or carboxylic acid groups (e.g., Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) often exhibit poor bioavailability due to high polarity .
Biological Activity
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antibacterial, and anticancer activities based on recent studies.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound derivatives have been evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Key Findings:
- Among the synthesized derivatives, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited the highest antioxidant activity with an IC50 value of 15.34 μM , closely comparable to ascorbic acid (IC50 = 13.53 μM) .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria.
Results:
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated notable antibacterial activity against Bacillus subtilis with a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM .
- The compound also showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating a broad-spectrum potential.
3. Cytotoxic Activity
The cytotoxic effects of various derivatives of this compound were evaluated on human breast adenocarcinoma (MCF-7) cell lines.
Cytotoxicity Data:
| Compound | IC50 (μg/mL) |
|---|---|
| 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 55.97 |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Not specified |
This indicates that certain derivatives possess significant cytotoxicity against cancer cells, highlighting their potential as anticancer agents .
4. Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of ethyl pyrazolo[1,5-a]pyrimidine derivatives with biological targets.
Findings:
- Docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms . This computational approach aids in predicting the biological activity and guiding further synthetic modifications.
5. Case Studies and Applications
Recent studies have explored various synthetic routes to develop novel derivatives with enhanced biological properties. For instance:
Q & A
Q. What are the standard synthetic routes for Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves a multi-step process starting with the cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent reactions introduce the pyrimidine core, followed by esterification. A common method involves:
- Step 1 : Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Step 2 : Esterification via ethanol and acid catalysis to finalize the structure.
Key reagents : KHSO₄, ethanol, polar aprotic solvents (DMF). Yields range from 66% to 96% depending on substituents and conditions .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct signals for the ester group (δ ~1.40 ppm for CH₃, 4.43 ppm for CH₂), aromatic protons (δ ~7.48–9.18 ppm), and pyrimidine core (e.g., C2-H at δ 8.63 ppm) .
- FT-IR : Ester carbonyl stretch at ~1701–1730 cm⁻¹ and aromatic C=C bonds at ~1603–1622 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 269 for derivatives) confirm molecular weight .
Advanced Research Questions
Q. What strategies optimize synthesis yields of pyrazolo[1,5-a]pyrimidine derivatives?
Optimization methods include:
- Ultrasonic irradiation : Reduces reaction time (12–18 minutes) and improves yields (up to 96%) by enhancing mixing and energy transfer .
- Catalyst selection : KHSO₄ in aqueous ethanol promotes efficient cyclization .
- Temperature control : Reactions at 60–65°C improve kinetics for certain substituents .
Table 1 : Yield optimization under varying conditions
| Derivative | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| 3ii | 12 min | 60–65°C | 66 |
| 3j | 18 min | RT | 87 |
| 3k | 15 min | RT | 76 |
Q. How does the ester group influence reactivity in substitution reactions?
The ester moiety (–COOEt) acts as an electron-withdrawing group, polarizing the pyrimidine core and enhancing electrophilicity at adjacent positions. This facilitates nucleophilic substitution at the C6/C7 positions. However, hydrolysis under alkaline conditions can lead to decarboxylation, forming 3-unsubstituted derivatives. Acidic conditions stabilize the ester but may still result in side reactions .
Q. How can contradictory data in hydrolysis outcomes be resolved?
Contradictions arise from pH-dependent pathways:
Q. What are the challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core?
Key challenges include:
- Regioselectivity : Substituents at C5/C7 influence reactivity. For example, electron-donating groups (e.g., methyl) at C5 hinder electrophilic substitution at C7 .
- Steric effects : Bulky substituents (e.g., phenyl) reduce accessibility to reactive sites, requiring tailored catalysts (e.g., LiHMDS for nucleophilic additions) .
Applications in Research
Q. What role does this compound play in medicinal chemistry?
this compound derivatives are explored as kinase inhibitors. For example:
- B-Raf kinase inhibition : Derivatives with trifluoromethylbenzamido groups show potency in blocking the Raf-MEK-ERK pathway, a target in cancer therapy .
- Structure-activity relationship (SAR) : Moving the ester group to the C2 position decreases activity, while heterocyclic replacements improve binding affinity .
Q. How is this compound utilized in materials science?
The π-conjugated pyrazolo[1,5-a]pyrimidine core is investigated for:
- Optoelectronic materials : Derivatives with electron-withdrawing groups (e.g., cyano) exhibit tunable fluorescence properties .
- Coordination polymers : Nitrogen-rich sites enable metal complexation for catalytic or sensing applications .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives?
Melting points vary due to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
